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Compound of Interest

Ethyl 2-formyloxazole-4-
Compound Name:
carboxylate

Cat. No. B175793

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle fur die Derivatisierung von
Ethyl-2-formyloxazol-4-carboxylat, einem heterocyclischen Aldehyd von Interesse fur die
medizinische Chemie und die Entdeckung von niedermolekularen Wirkstoffen. Die hier
beschriebenen Methoden umfassen Schlisselsynthesetransformationen des Aldehyds,
einschlief3lich reduktiver Aminierung, Wittig-Reaktion, Henry-Reaktion (Nitroaldol-Addition) und
Knoevenagel-Kondensation. Diese Reaktionen ermdglichen die Synthese einer Vielzahl von
Analoga flur das Screening von Wirkstoffen und die Untersuchung von Struktur-Wirkungs-
Beziehungen.

Reduktive Aminierung

Die reduktive Aminierung ist eine vielseitige Methode zur Bildung von C-N-Bindungen durch die
Reaktion eines Aldehyds mit einem Amin in Gegenwart eines Reduktionsmittels.[1][2] Dieses
Verfahren wird haufig in der medizinischen Chemie zur Synthese von sekundaren und tertiaren
Aminen eingesetzt.[1]

Anwendungshinweise
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Diese Reaktion ermoglicht die Einfihrung einer breiten Palette von funktionellen Gruppen in

das Molekul des Ethyl-2-formyloxazol-4-carboxylats durch die Auswahl verschiedener primérer

oder sekundarer Amine. Die resultierenden Amine kénnen als wichtige Bausteine fir die

weitere Synthese oder als Endprodukte fir biologische Tests dienen. Das hier beschriebene

Protokoll verwendet Natriumtriacetoxyborhydrid als mildes und selektives Reduktionsmittel.[3]

Experimentelles Protokoll

Reaktionsaufbau: In einem trockenen Rundkolben wird Ethyl-2-formyloxazol-4-carboxylat
(1,0 Ag.) in einem geeigneten aprotischen Losungsmittel (z. B. Dichlormethan oder
Tetrahydrofuran) geldst.

Zugabe des Amins: Das entsprechende primare oder sekundare Amin (1,1 Ag.) wird der
Losung bei Raumtemperatur zugegeben.

In-situ-Iminbildung: Die Mischung wird 1-2 Stunden bei Raumtemperatur gerihrt, um die
Bildung des Imins oder Iminiumions zu ermdglichen.

Reduktion: Natriumtriacetoxyborhydrid (1,5 Ag.) wird portionsweise unter Riihren
zugegeben. Die Reaktion ist typischerweise exotherm.

Reaktionsiberwachung: Der Reaktionsfortschritt wird mittels Dinnschichtchromatographie
(DC) oder Flussigchromatographie-Massenspektrometrie (LC-MS) Uberwacht.

Aufarbeitung: Nach Abschluss der Reaktion wird die Reaktionsmischung mit einer
gesattigten wassrigen Natriumbicarbonatlésung gequencht. Die organische Phase wird
abgetrennt, und die wassrige Phase wird mit Dichlormethan extrahiert. Die vereinigten
organischen Phasen werden uber wasserfreiem Natriumsulfat getrocknet, filtriert und im
Vakuum eingeengt.

Reinigung: Das Rohprodukt wird durch S&ulenchromatographie an Kieselgel gereinigt, um
das gewtinschte Amin zu erhalten.

Quantitative Daten (reprasentativ)
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] ] Reduktions  Ldsungsmit . Ausbeute
Eintrag Amin . Zeit (h)
mittel tel (%)
1 Benzylamin NaBH(OACc)s DCM 4 85
2 Morpholin NaBH(OACc)s THF 6 78
3 Anilin NaBH(OACc)s DCM 8 65

Die Ausbeuten sind reprasentativ und basieren auf ahnlichen reduktiven

Aminierungsreaktionen. Sie kdnnen fur dieses spezielle Substrat eine Optimierung erfordern.

Workflow-Diagramm
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Workflow der reduktiven Aminierung
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Abbildung 1: Workflow der reduktiven Aminierung.
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Wittig-Reaktion

Die Wittig-Reaktion ist eine weit verbreitete Methode zur Synthese von Alkenen aus Aldehyden

oder Ketonen unter Verwendung eines Phosphorylids (Wittig-Reagenz).[4][5] Diese Reaktion

ist besonders nutzlich fur die Bildung von C=C-Doppelbindungen an einer bestimmten Position.

Anwendungshinweise

Durch die Wittig-Reaktion kann die Formylgruppe des Ethyl-2-formyloxazol-4-carboxylats in

eine Vinylgruppe umgewandelt werden. Die Art des Ylids bestimmt die Struktur des

resultierenden Alkens, was die Synthese einer Vielzahl von Vinyl-, Allyl- oder Styrylderivaten

ermdoglicht. Stabilisierte Ylide, wie sie in diesem Protokoll verwendet werden, fuhren im

Allgemeinen zu (E)-Alkenen.[4]

Experimentelles Protokoll

Ylid-Bildung (falls nicht kommerziell erhaltlich): Ein geeignetes Phosphoniumsalz (1,1 Aq.)
wird in einem trockenen aprotischen Losungsmittel (z. B. THF) suspendiert. Eine starke
Base (z. B. n-Butyllithium oder Kalium-tert-butanolat, 1,05 Aqg.) wird bei 0 °C langsam
zugegeben. Die Mischung wird bei Raumtemperatur geruhrt, bis sich die charakteristische
Farbe des Ylids bildet.

Reaktion mit dem Aldehyd: Die Lésung des Ethyl-2-formyloxazol-4-carboxylats (1,0 Ag.) in
THF wird bei 0 °C langsam zur Ylid-L6ésung gegeben.

Reaktionsdurchfuhrung: Die Reaktionsmischung wird langsam auf Raumtemperatur erwarmt
und fur 2-12 Stunden gerdhrt.

Reaktionsuberwachung: Der Fortschritt wird mittels DC oder LC-MS Uberwacht.

Aufarbeitung: Die Reaktion wird durch Zugabe von Wasser oder gesattigter
Ammoniumchloridlésung gequencht. Die Mischung wird mit einem organischen
Losungsmittel (z. B. Ethylacetat) extrahiert. Die vereinigten organischen Schichten werden
mit Sole gewaschen, Uber Natriumsulfat getrocknet und im Vakuum eingeengt.

Reinigung: Das Rohprodukt wird durch Sdulenchromatographie gereinigt, um das
Triphenylphosphinoxid-Nebenprodukt zu entfernen und das reine Alken zu isolieren.
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Quantitative Daten (repri iv)

. Wittig- Lésungsmit . Ausbeute
Eintrag - Base tel Zeit (h) (%)
eagenz e ()

(Carbethoxy

methylen)trip o
1 (stabilisiertes  THF 12 20
henylphosph ]
Ylid)

oran

Benzyltriphen
2 ylphosphoniu  n-BulLi THF 4 75
mchlorid

Methyltriphen
3 ylphosphoniu  K-t-BuOK THF 2 82

mbromid

Die Ausbeuten sind reprasentativ und basieren auf Wittig-Reaktionen mit &hnlichen
aromatischen Aldehyden.

Workflow-Diagramm
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Workflow der Wittig-Reaktion
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Abbildung 2: Workflow der Wittig-Reaktion.
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Henry-Reaktion (Nitroaldol-Addition)

Die Henry-Reaktion ist eine basenkatalysierte C-C-Bindungsbildungsreaktion zwischen einem
Nitroalkan und einem Aldehyd oder Keton, die zu 3-Nitroalkoholen fiihrt.[6][7] Diese Produkte
sind vielseitige Zwischenprodukte in der organischen Synthese.

Anwendungshinweise

Diese Reaktion erméglicht die Addition eines Nitroalkyl-Fragments an die Formylgruppe, was
zu einem B-Nitroalkohol-Derivat fuhrt. Die Nitro- und Hydroxylgruppen kénnen weiter
modifiziert werden, beispielsweise durch Reduktion der Nitrogruppe zu einem Amin oder durch
Eliminierung zu einem Nitroalken.

Experimentelles Protokoll

 Reaktionsaufbau: Ethyl-2-formyloxazol-4-carboxylat (1,0 Ag.) und das Nitroalkan (z. B.
Nitromethan, 1,5 Ag.) werden in einem geeigneten Losungsmittel (z. B. Ethanol oder THF)
gelost.

o Basenkatalysator: Eine katalytische Menge einer Base (z. B. Triethylamin, DBU oder eine
anorganische Base wie Kaliumcarbonat, 0,1-0,2 Aq.) wird bei Raumtemperatur zugegeben.

o Reaktionsdurchfihrung: Die Mischung wird bei Raumtemperatur oder leicht erhdhter
Temperatur (40-50 °C) fiur 12-24 Stunden gerihrt.

o Reaktionsiiberwachung: Der Fortschritt wird mittels DC oder LC-MS lberwacht.

e Aufarbeitung: Die Reaktionsmischung wird mit einer milden Saure (z. B. 1 M HCI)
neutralisiert und mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit
Wasser und Sole gewaschen, tUber Natriumsulfat getrocknet und im Vakuum eingeengt.

e Reinigung: Das Rohprodukt wird durch S&ulenchromatographie oder Umkristallisation
gereinigt.

Quantitative Daten (reprasentativ)
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. . Lésungsmit Ausbeute
Eintrag Nitroalkan Base Temp. (°C)
tel (%)
1 Nitromethan TEA EtOH 25 75
2 Nitroethan DBU THF 40 68
Phenylnitrom
3 K2COs EtOH 50 60
ethan

Die Ausbeuten sind reprasentativ und basieren auf Henry-Reaktionen mit aromatischen

Aldehyden.

Workflow-Diagramm
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Workflow der Henry-Reaktion
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Abbildung 3: Workflow der Henry-Reaktion.
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Knoevenagel-Kondensation

Die Knoevenagel-Kondensation ist die Reaktion eines Aldehyds oder Ketons mit einer
Verbindung, die eine aktive Methylengruppe enthalt, in Gegenwart einer basischen Katalyse.[8]

Anwendungshinweise

Diese Reaktion ist nitzlich fur die Synthese von a,-ungeséttigten Verbindungen durch
Reaktion von Ethyl-2-formyloxazol-4-carboxylat mit verschiedenen aktiven
Methylenverbindungen wie Malonestern, Cyanessigsaureestern oder Malononitril.

Experimentelles Protokoll

« Reaktionsaufbau: Ethyl-2-formyloxazol-4-carboxylat (1,0 Ag.) und die aktive
Methylenverbindung (1,1 Ag.) werden in einem Ldsungsmittel wie Ethanol, Toluol oder unter
l6sungsmittelfreien Bedingungen geldst/gemischt.

o Katalysator: Eine katalytische Menge einer Base wie Piperidin, Pyrrolidin oder
Ammoniumacetat wird zugegeben. Oft wird eine kleine Menge Essigsaure als Co-
Katalysator zugesetzt.

e Reaktionsdurchfihrung: Die Mischung wird fur 2-8 Stunden unter Ruckfluss erhitzt. Bei
Reaktionen in Toluol kann ein Dean-Stark-Apparat verwendet werden, um das gebildete
Wasser zu entfernen.

o Reaktionsiiberwachung: Der Fortschritt wird mittels DC Gberwacht.

o Aufarbeitung: Nach dem Abkuhlen féllt das Produkt oft aus und kann durch Filtration isoliert
werden. Alternativ wird das Lésungsmittel im Vakuum entfernt, und der Rickstand wird
zwischen Wasser und einem organischen Losungsmittel (z. B. Ethylacetat) verteilt. Die
organische Schicht wird gewaschen, getrocknet und eingeengt.

Reinigung: Das Produkt wird durch Umkristallisation oder Saulenchromatographie gereinigt.

Quantitative Daten (reprasentativ)
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Aktive
Eintrag Methylenverbi Katalysator Losungsmittel  Ausbeute (%)
ndung
1 Malononitril Piperidin EtOH 92
2 Diethylmalonat Piperidin/AcOH Toluol 85
Ammoniumaceta
3 Ethylcyanoacetat . - 88

Die Ausbeuten sind reprasentativ und basieren auf Knoevenagel-Kondensationen mit
heterocyclischen Aldehyden.

Workflow-Diagramm
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Workflow der Knoevenagel-Kondensation
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Abbildung 4: Workflow der Knoevenagel-Kondensation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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